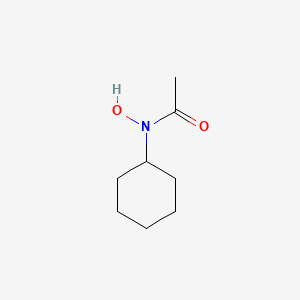
N-cyclohexyl-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-hydroxyacetamide is an organic compound with the molecular formula C8H15NO2. It is known for its unique chemical structure, which includes a cyclohexyl group attached to a hydroxyacetamide moiety. This compound has garnered attention in various fields of research due to its potential biological activity and applications in different scientific domains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-hydroxyacetamide typically involves the reaction of cyclohexylamine with acetic anhydride, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding this compound derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amines, and other derivatives that retain the cyclohexyl group. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
N-cyclohexyl-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound has been studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action may include modulation of oxidative stress and inhibition of specific biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-cyclohexyl-N-hydroxyacetamide include:
- N-cyclohexyl-N-hydroxyurea
- N-cyclohexyl-N-hydroxypropionamide
- N-cyclohexyl-N-hydroxybutyramide
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. Its cyclohexyl group provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Propriétés
Numéro CAS |
61077-20-1 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N-cyclohexyl-N-hydroxyacetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h8,11H,2-6H2,1H3 |
Clé InChI |
IFABDGRTJZLSBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















